Cbgaq
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabigerolic acid (CBGA) is a key compound in the biosynthetic pathway of cannabinoids in the Cannabis sativa plant. It serves as the precursor to several major cannabinoids, including tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA) . CBGA is produced through the enzymatic reaction between olivetolic acid and geranyl pyrophosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
CBGA is synthesized in the Cannabis sativa plant through a series of enzymatic reactions. The primary synthetic route involves the condensation of olivetolic acid with geranyl pyrophosphate, catalyzed by the enzyme geranyltransferase . This reaction occurs under physiological conditions within the plant cells.
Industrial Production Methods
Industrial production of CBGA typically involves the cultivation of Cannabis sativa plants under controlled conditions to maximize the yield of CBGA. Advanced biotechnological methods, such as genetic engineering and synthetic biology, are also being explored to enhance CBGA production in microbial systems like Escherichia coli .
Chemical Reactions Analysis
Types of Reactions
CBGA undergoes several types of chemical reactions, including:
Decarboxylation: CBGA can be decarboxylated to form cannabigerol (CBG) under heat or acidic conditions.
Oxidation: CBGA can be oxidized to form various oxidized derivatives, although these reactions are less common.
Substitution: CBGA can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Heat: Used in the decarboxylation of CBGA to CBG.
Acids: Can catalyze the decarboxylation process.
Oxidizing Agents: Used for oxidation reactions, though specific agents are less commonly reported.
Major Products Formed
Scientific Research Applications
CBGA
Properties
IUPAC Name |
5-(3,7-dimethylocta-2,6-dienyl)-6-hydroxy-3,4-dioxo-2-pentylcyclohexa-1,5-diene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-5-6-7-11-16-18(22(26)27)19(23)17(21(25)20(16)24)13-12-15(4)10-8-9-14(2)3/h9,12,23H,5-8,10-11,13H2,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYMJCBCYHCJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=O)C1=O)CC=C(C)CCC=C(C)C)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.